

Scandium (III) Acetate: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: Scandium(3+);triacetate;hydrate

Cat. No.: B7800075

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CAS Number: 304675-64-7

Chemical Formula: Sc(C₂H₃O₂)₃

Executive Summary

Scandium (III) acetate is a white, water-soluble solid that serves primarily as a precursor in the synthesis of advanced materials and as a source of scandium for radiopharmaceuticals. While the compound itself does not exhibit significant direct biological activity, its utility in nuclear medicine for both diagnostic imaging and targeted radionuclide therapy is a rapidly developing area of interest for drug development professionals. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of Scandium (III) acetate, with a focus on its role in the development of radiolabeled agents for oncology.

Physicochemical Properties

Scandium (III) acetate is commercially available, typically in a hydrated form. Its properties are summarized in the table below.



Property	Value	Reference
Molecular Weight	222.09 g/mol (anhydrous)	[1][2][3]
Appearance	White powder, crystals, or chunks	[2]
Solubility	Soluble in water	[4]
Purity	Typically ≥98%	[1]
Synonyms	Scandium triacetate, Acetic acid scandium salt	[1][2]

Synthesis and Experimental Protocols

The most common laboratory-scale synthesis of Scandium (III) acetate involves the reaction of a scandium precursor with acetic acid.

Protocol 1: From Scandium Oxide

This method involves the reaction of scandium oxide (Sc₂O₃) with glacial acetic acid.

Reaction: $SC_2O_3 + 6CH_3COOH \rightarrow 2Sc(CH_3COO)_3 + 3H_2O$

Procedure:

- Combine scandium oxide with an excess of glacial acetic acid in a round-bottom flask equipped with a reflux condenser.
- Heat the mixture with constant stirring until the scandium oxide completely dissolves, resulting in a clear solution.
- After the reaction is complete, cool the solution to room temperature.
- Concentrate the solution by evaporation under reduced pressure to precipitate the hydrated Scandium (III) acetate crystals.
- Collect the crystals by filtration.



• Dry the product under vacuum to yield high-purity Scandium (III) acetate.

Protocol 2: From Scandium Hydroxide

An alternative method utilizes scandium hydroxide (Sc(OH)3) as the starting material.

Reaction: $Sc(OH)_3 + 3CH_3COOH \rightarrow Sc(CH_3COO)_3 + 3H_2O$

Procedure:

- Add scandium hydroxide to a solution of acetic acid with stirring.
- Filter the solution to remove any undissolved residues.
- Concentrate the resulting filtrate by evaporation at a controlled temperature until crystals of Scandium (III) acetate begin to form.
- Collect and dry the crystals as described in Protocol 1.



Starting Materials Scandium Oxide (Sc2O3) Scandium Hydroxide (Sc(OH)3) Acetic Acid (CH3COOH) Reaction Reaction with Acetic Acid Purification Filtration Concentration (Evaporation) Crystallization Drying Final Product

Synthesis Workflow of Scandium (III) Acetate

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A simplified workflow for the synthesis of Scandium (III) acetate.



Applications in Drug Development and Research

The primary relevance of Scandium (III) acetate to drug development lies in its role as a source of scandium for radiolabeling applications in nuclear medicine. Scandium has several isotopes with properties suitable for both diagnostic imaging and therapy.

- ⁴³Sc and ⁴⁴Sc: These are positron emitters, making them suitable for Positron Emission Tomography (PET) imaging.
- ⁴⁷Sc: This isotope is a beta emitter, which is ideal for targeted radionuclide therapy.

The similar chemistry of these isotopes allows for the development of "theranostic pairs," where the same targeting molecule can be used for both diagnosing and treating a disease, primarily cancer.

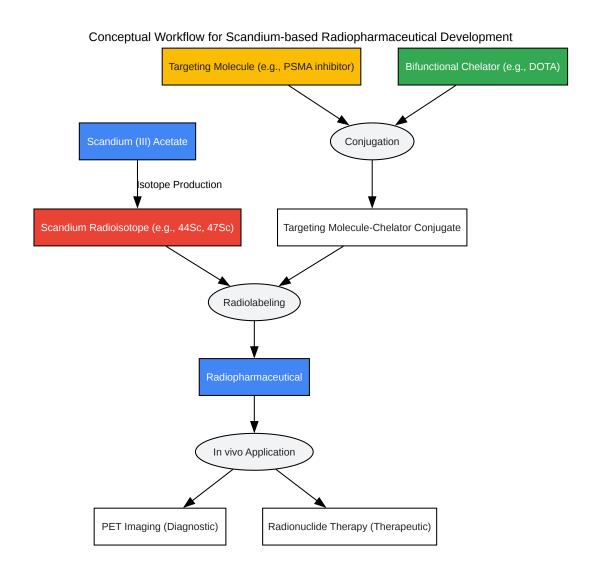
Radiolabeling of Targeting Molecules

Scandium (III) ions, derived from Scandium (III) acetate, are chelated by ligands such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). These chelators are covalently attached to a targeting moiety, such as a peptide or antibody, that specifically binds to a biomarker on cancer cells (e.g., Prostate-Specific Membrane Antigen, PSMA).

Experimental Workflow for Radiolabeling:

- Conjugation: A bifunctional chelator (e.g., DOTA-NHS-ester) is conjugated to the targeting molecule.
- Purification: The resulting conjugate is purified to remove any unreacted starting materials.
- Radiolabeling: The purified conjugate is incubated with a solution of the desired scandium radioisotope (obtained from a precursor like Scandium (III) acetate) under controlled pH and temperature to facilitate the chelation of the scandium ion.
- Quality Control: The radiolabeled product is analyzed to determine radiochemical purity and specific activity.





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